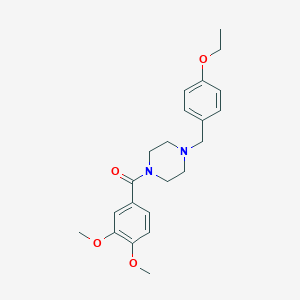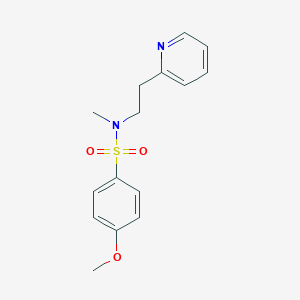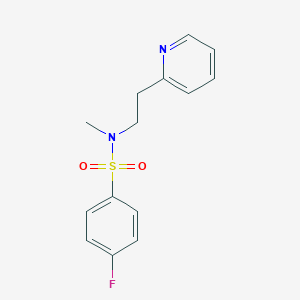![molecular formula C17H26N2O2 B246925 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been shown to interact with the dopamine system in the brain. It has been shown to increase dopamine release and inhibit dopamine uptake. This suggests that it may have potential as a therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release and inhibit dopamine uptake. It has also been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
実験室実験の利点と制限
One advantage of using 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its potential as a tool in neuroscience research. It has been shown to interact with the dopamine system in the brain, which makes it a useful tool for studying the dopamine system. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine. One future direction is the study of its potential as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease. Another future direction is the study of its potential as a tool in neuroscience research, specifically in the study of the dopamine system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction between 1-sec-butylpiperazine and 3-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool in neuroscience research, specifically in the study of the dopamine system.
特性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
1-(4-butan-2-ylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(3)18-8-10-19(11-9-18)17(20)13-21-16-7-5-6-14(2)12-16/h5-7,12,15H,4,8-11,13H2,1-3H3 |
InChIキー |
LMGWPNFBTGYLAT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
正規SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





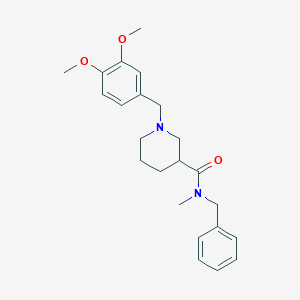

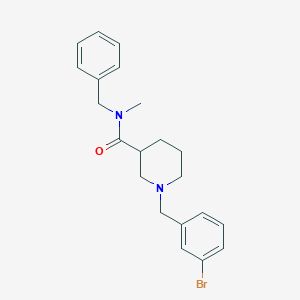


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)

